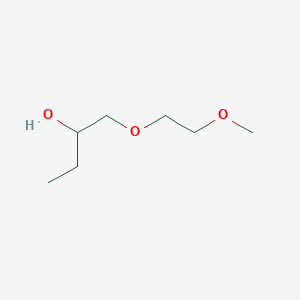

1-(2-Methoxyethoxy)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16O3 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-(2-methoxyethoxy)butan-2-ol |

InChI |

InChI=1S/C7H16O3/c1-3-7(8)6-10-5-4-9-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

DDVVHCUAYLSHIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCCOC)O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 1 2 Methoxyethoxy Butan 2 Ol

Mechanistic Investigations of Ethereal Bond Transformations

While the ether linkage in 1-(2-Methoxyethoxy)butan-2-ol is generally stable, the primary focus of its reactivity lies with the more labile secondary alcohol group.

Nucleophilic Substitution (SN1/SN2) Dynamics in Reactions Involving the Alcohol Functionality

The hydroxyl (-OH) group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C2 position, the -OH group must first be protonated by an acid to form a good leaving group, water (H₂O). libretexts.org The subsequent mechanism can proceed via either an SN1 or SN2 pathway, contingent on the reaction conditions and the nature of the nucleophile. organic-chemistry.orgulethbridge.ca

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction is favored by strong nucleophiles in aprotic solvents. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. ulethbridge.ca This results in an inversion of stereochemistry at the reaction center. For this compound, an SN2 reaction would proceed with a backside attack by the nucleophile on the carbon bearing the protonated hydroxyl group. Primary alcohols are more reactive than secondary alcohols in SN2 reactions due to less steric hindrance. khanacademy.org

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction is favored in the presence of weak nucleophiles and protic solvents. This pathway involves a two-step mechanism. youtube.com The first and rate-determining step is the departure of the leaving group to form a secondary carbocation. libretexts.org This carbocation is planar, and the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products. organic-chemistry.org The stability of the carbocation is a key factor; tertiary carbocations are more stable than secondary ones. libretexts.org

Rearrangement Reactions and Isomerization Pathways

The formation of a carbocation intermediate in SN1 reactions or other processes like acid-catalyzed dehydration opens the possibility for rearrangements to form a more stable carbocation. khanacademy.orglumenlearning.combyjus.com In the case of the secondary carbocation formed from this compound, a hydride shift could occur.

A 1,2-hydride shift would involve the migration of a hydrogen atom with its pair of electrons from an adjacent carbon to the positively charged carbon. libretexts.org If the secondary carbocation is formed at the C2 position of the butanol chain, a hydride shift from C3 could potentially occur, though this would result in another secondary carbocation, offering no significant stability advantage. However, if a less stable primary carbocation were to form under certain conditions, a hydride shift to form the more stable secondary carbocation would be highly favored. libretexts.orgyoutube.com

Oxidative and Reductive Transformations of this compound

The functional groups of this compound allow for specific oxidative and reductive transformations.

Photocatalytic Oxidation Studies and Product Formation

The secondary alcohol group of this compound can be oxidized to a ketone. Photocatalytic oxidation offers a greener alternative to traditional oxidizing agents. digitellinc.com This method often utilizes a photocatalyst, such as titanium dioxide (TiO₂) or various organic dyes, which, upon irradiation with light, can initiate the oxidation process. digitellinc.comrsc.org The expected product of the oxidation of this compound is 1-(2-methoxyethoxy)butan-2-one.

The general mechanism involves the photocatalyst absorbing light and promoting an electron to a higher energy level. This excited state can then interact with the alcohol and an oxidant, often molecular oxygen, to generate the ketone. digitellinc.com Studies on similar secondary alcohols have demonstrated the feasibility of this transformation. princeton.edursc.org

Table 1: Hypothetical Product Distribution in the Photocatalytic Oxidation of this compound

| Catalyst System | Light Source | Solvent | Conversion (%) | Selectivity for 1-(2-methoxyethoxy)butan-2-one (%) |

| Eosin Y | Blue LED | Acetonitrile | 95 | >99 |

| TiO₂ (P25) | UV (365 nm) | Water | 88 | 95 |

| Ni/ZnO Nanoparticles | Visible Light | Ethanol (B145695) | 92 | 97 |

This table is illustrative and based on typical results for the photocatalytic oxidation of secondary alcohols. Actual results for this compound may vary.

Selective Reduction Chemistry of Functional Groups

The reductive transformation of relevance to this compound would be the reduction of its corresponding ketone, 1-(2-methoxyethoxy)butan-2-one, back to the alcohol. This reaction can be achieved with high selectivity using various reducing agents.

Common reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). science-revision.co.uk These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. science-revision.co.uk For chemoselectivity, particularly in the presence of other reducible functional groups, milder or more specialized reagents can be employed. The Luche reaction, for example, uses cerium(III) chloride with NaBH₄ to selectively reduce ketones in the presence of aldehydes. youtube.com Ammonia borane (B79455) in water has also been shown to be an effective and environmentally benign reducing agent for this purpose. rsc.orgresearchgate.net

Theoretical Kinetic Studies and Reaction Coordinate Analysis

Theoretical kinetic studies, employing computational chemistry methods, can provide deep insights into the reaction mechanisms of this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates and to calculate activation energies. researchgate.net

For instance, a computational analysis of the SN1 and SN2 pathways for the substitution of the hydroxyl group would involve calculating the energy barriers for both the concerted SN2 transition state and the stepwise formation of the carbocation in the SN1 mechanism. Such studies can help to predict which pathway is more favorable under different conditions. researchgate.net Kinetic studies on similar alcohol reactions have been performed to determine reaction rates and activation energies. nih.govgoogle.comacs.org

Table 2: Hypothetical Calculated Activation Energies for Key Reaction Steps

| Reaction Step | Mechanism | Calculated Activation Energy (kJ/mol) |

| Nucleophilic attack and leaving group departure | SN2 | 85 |

| Carbocation formation | SN1 | 110 |

| Hydride shift from C3 to C2 | Rearrangement | 25 |

| Oxidation to ketone (rate-determining step) | Photocatalytic | 50 |

This table presents hypothetical values for illustrative purposes. Actual values would require specific quantum mechanical calculations.

Applications and Functionalization of 1 2 Methoxyethoxy Butan 2 Ol in Advanced Systems

Intermolecular Interactions and Solution Behavior in Multi-Component Systems

The solution behavior of 1-(2-Methoxyethoxy)butan-2-ol is dictated by the intermolecular forces it can establish, including hydrogen bonding via its hydroxyl group and dipole-dipole interactions through its ether linkages. Understanding these interactions is crucial for its application in complex liquid systems.

While direct extensive studies on this compound are limited, significant research into the thermophysical properties of mixtures containing its structural relatives—2-(2-methoxyethoxy)ethanol (B87266), butan-1-ol, and butan-2-ol—provides critical insights into the governing intermolecular interactions. researchgate.netacs.orguva.es These interactions include hydrogen bonding, van der Waals forces, and dipole-dipole forces, which are essential for predicting phase behavior and designing industrial processes. researchgate.net

Studies on binary mixtures of 2-(2-methoxyethoxy)ethanol with alcohols like butan-1-ol and butan-2-ol involve measuring properties such as density (ρ), viscosity (η), excess molar volume (VE), and excess molar enthalpy (HE) across various temperatures and compositions. acs.orgacs.org For the binary system of 2-(2-methoxyethoxy)ethanol and butan-2-ol, excess molar volumes are found to be negative across the entire composition range at the temperatures studied, suggesting strong intermolecular interactions and packing efficiency between the component molecules. researchgate.net

The excess molar enthalpy (HE) provides information about the energetics of mixing. For mixtures of 2-(2-methoxyethoxy)ethanol with butan-1-ol and butan-2-ol, HE values are positive (endothermic) across all compositions at 298.15 K and 313.15 K. acs.orguva.es This indicates that the energy required to break the hydrogen-bonding networks and other interactions in the pure components is greater than the energy released upon forming new interactions in the mixture. researchgate.net The magnitude of HE is generally higher for the butan-2-ol mixture compared to the butan-1-ol mixture, which can be attributed to the steric hindrance of the secondary alcohol affecting its ability to form new hydrogen bonds.

These thermophysical data are often fitted to equations like the Redlich-Kister polynomial to quantify the interactions and their dependence on composition. acs.orgacs.org The analysis of these related systems suggests that mixtures containing this compound would exhibit complex non-ideal behavior, influenced by the interplay between the disruption of self-associated structures of the alcohol and the formation of new hydrogen bonds and ether-dipole interactions.

Table 1: Experimental Data for Binary Mixtures of 2-(2-Methoxyethoxy)ethanol (1) + Butan-2-ol (2) at 298.15 K and p = 0.1 MPa Data extracted from Lifi et al., 2023. acs.org

| Mole Fraction (x₁) | Density (ρ) / g·cm⁻³ | Dynamic Viscosity (η) / mPa·s | Excess Enthalpy (Hᴱ) / J·mol⁻¹ |

|---|---|---|---|

| 0.0000 | 0.8022 | 2.45 | 0 |

| 0.0988 | 0.8329 | 2.59 | 509 |

| 0.2015 | 0.8601 | 2.70 | 832 |

| 0.3005 | 0.8841 | 2.77 | 1025 |

| 0.3985 | 0.9063 | 2.79 | 1120 |

| 0.5013 | 0.9279 | 2.76 | 1131 |

| 0.6000 | 0.9472 | 2.68 | 1056 |

| 0.6979 | 0.9654 | 2.55 | 899 |

| 0.7981 | 0.9830 | 2.37 | 647 |

| 0.8982 | 0.9997 | 2.13 | 329 |

| 1.0000 | 1.0156 | 1.86 | 0 |

A solvent's primary role is to dissolve a solute, creating a solution in which chemical reactions can occur. chemicals.co.uk The effectiveness of a solvent depends on its ability to surround solute particles and interact with them, which is governed by its polarity and molecular structure. Glycol ethers, including this compound, are known for their versatile solvency. researchgate.net Their molecules contain both a non-polar alkyl chain and polar ether and hydroxyl groups, allowing them to dissolve a wide range of substances.

The related compound, 2-(2-methoxyethoxy)ethanol, is utilized as a solvent in the ink, dye, and painting industries and as a jet fuel anti-icing additive. acs.orguva.es It is also employed in coalescing blends where high polymer solvency is required. acs.orguva.es Butan-2-ol is also considered an excellent and versatile solvent due to its moderate polarity, miscibility with water, and ability to dissolve non-polar organic substances. solubilityofthings.com

Based on these characteristics, this compound is expected to be a highly effective solvent. Its larger alkyl group compared to 2-(2-methoxyethoxy)ethanol would enhance its ability to dissolve non-polar compounds, while the ether and hydroxyl groups maintain its affinity for polar molecules. This amphiphilic nature makes it a strong candidate for use as a solvent or co-solvent in complex formulations such as paints, coatings, and cleaning agents, where miscibility with both oils and water is advantageous. It could also serve as a reaction medium, facilitating interactions between reactants of differing polarities.

Integration into Fuel and Biofuel Formulations

The search for cleaner and more efficient fuels has led to the investigation of oxygenated additives. These compounds can improve combustion and reduce harmful emissions. The structure of this compound makes it a molecule of interest in this field.

Oxygenated compounds like alcohols and ethers are added to gasoline and diesel to boost octane (B31449) or cetane ratings, promote more complete combustion, and decrease pollutant emissions such as carbon monoxide (CO) and particulate matter. uva.esresearchgate.net Several studies have demonstrated that blending alkoxyethanols with gasoline can significantly lower toxic emissions. researchgate.netacs.orguva.es

The presence of oxygen in the this compound molecule can lead to a cleaner burn, reducing soot formation. Research on butanol isomers (butan-1-ol and butan-2-ol) as fuel components indicates they can be blended with conventional fuels, although they can impact properties like flash point. publisherspanel.com Propanol, another alcohol biofuel, is noted to enhance engine performance and reduce emissions due to its oxygen content. acs.orguva.es The combination of ether and alcohol functional groups in this compound suggests it could act as a valuable biofuel additive, contributing to improved combustion efficiency and a better emissions profile compared to conventional hydrocarbon fuels.

A critical factor for any fuel additive is its miscibility and stability when blended with hydrocarbon-based fuels like gasoline and diesel. The dual polar/non-polar character of this compound is advantageous for its compatibility. Its alkyl chain provides miscibility with the long hydrocarbon chains in diesel and gasoline, while the polar hydroxyl and ether groups enhance its solubility and can help to suspend small amounts of water, preventing phase separation.

Studies on the mixing behavior of 2-(2-methoxyethoxy)ethanol with hydrocarbons like cyclohexane (B81311) show endothermic mixing but complete miscibility, which is crucial for creating stable fuel blends. researchgate.net Similarly, butan-2-ol is miscible with many organic solvents and hydrocarbons. solubilityofthings.com This suggests that this compound would likely exhibit good blending characteristics with a range of hydrocarbon mixtures, making it a viable candidate for incorporation into fuel formulations without significant phase separation issues.

Exploration of Polymeric and Oligomeric Derivatives

The functional groups on this compound—specifically the hydroxyl group—present active sites for polymerization reactions. This allows for its potential use as a monomer or chain initiator in the synthesis of new polymers and oligomers with tailored properties.

While direct polymerization of this compound is not extensively documented, related chemistries provide a basis for its potential. The hydroxyl group can be used to initiate ring-opening polymerizations of cyclic esters or ethers, incorporating the methoxyethoxy-butan structure as an end group. It could also be functionalized, for example, by reacting it with acrylic acid to form a polymerizable monomer.

The literature contains examples of polymers and oligomers with similar structural motifs. For instance, a copolymer of maleic anhydride (B1165640) and an isobutene derivative containing a methoxyethoxy group has been described. Other research mentions siloxane oligomers and hyperbranched polymers used in coatings and primers, where related compounds like tris(2-methoxyethoxy)vinylsilane (B93991) or butan-2-ol are involved in the formulation. oki.comgoogle.com These examples highlight the utility of the ether-alcohol structure in creating functional materials. The incorporation of the this compound moiety into a polymer backbone could impart flexibility (from the ether linkage) and hydrophilicity (from the residual hydroxyl or ether oxygens), making such polymers potentially useful as surfactants, dispersants, or components in coating formulations.

Synthesis of Monomers and Polymerization Studies

The direct polymerization of this compound is not a common route for creating high-molecular-weight polymers. Instead, its hydroxyl group serves as a reactive site for conversion into a polymerizable monomer. A prevalent method for this transformation is esterification with an unsaturated carboxylic acid, such as acrylic acid or methacrylic acid. This reaction converts the alcohol into a vinyl-based monomer that can readily undergo polymerization.

A representative synthesis is the esterification of this compound with methacryloyl chloride in the presence of a non-nucleophilic base like triethylamine. This reaction yields 1-(2-methoxyethoxy)butan-2-yl methacrylate (B99206), a monomer equipped with a polymerizable methacrylate group. The reaction is typically carried out in an aprotic solvent to prevent side reactions.

The resulting monomer, 1-(2-methoxyethoxy)butan-2-yl methacrylate, can be polymerized through various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchcommons.org These methods allow for precise control over the polymer's molecular weight, architecture, and dispersity. For instance, in an ATRP setup, a copper(I) bromide/ligand complex can be used to initiate the polymerization of the methacrylate monomer. mdpi.com

The polymerization of monomers with structures analogous to 1-(2-methoxyethoxy)butan-2-yl methacrylate, such as 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), has been studied. researchgate.net These studies provide insights into the expected behavior of polymers derived from this compound. The presence of the methoxyethoxy side chain is known to influence the solubility and thermal properties of the resulting polymer. For example, polymers containing oligo(ethylene glycol) methyl ether side chains, like poly(MEO₂MA), can exhibit lower critical solution temperature (LCST) behavior in aqueous solutions, making them responsive to temperature changes. mdpi.com

Table 1: Hypothetical Properties of 1-(2-methoxyethoxy)butan-2-yl methacrylate Monomer

| Property | Value | Method of Determination |

| Molecular Formula | C₁₁H₂₀O₄ | Calculation |

| Molecular Weight | 216.27 g/mol | Calculation |

| Appearance | Colorless Liquid | Visual Inspection |

| Boiling Point | Estimated >200 °C | Extrapolation from similar compounds |

| 1H NMR (CDCl₃, δ) | ~5.5-6.1 (vinyl H), ~4.9 (ester H), ~3.6 (ether CH₂), ~3.4 (methoxy CH₃), ~1.9 (vinyl CH₃), ~0.9-1.6 (butyl CH₂, CH₃) | NMR Spectroscopy |

Table 2: Expected Polymerization Characteristics via ATRP

| Parameter | Condition/Value |

| Initiator | Ethyl α-bromoisobutyrate |

| Catalyst System | CuBr / PMDETA |

| Solvent | Anisole or Toluene |

| Temperature | 60-90 °C |

| Resulting Polymer | Poly(1-(2-methoxyethoxy)butan-2-yl methacrylate) |

| Polydispersity Index (Đ) | < 1.3 |

Functionalization for Specific Material Properties

The structure of this compound offers multiple avenues for functionalization, both at the monomer stage and post-polymerization, to tailor material properties for specific advanced applications.

Pre-Polymerization Functionalization:

Before polymerization, the parent alcohol, this compound, can be chemically modified. The hydroxyl group can be used to introduce other functional moieties besides a simple methacrylate group. For instance, it can be reacted with other molecules to create monomers with specific functionalities, such as fluorescent tags or cross-linking sites. This approach allows for the synthesis of highly specialized monomers that can be incorporated into a polymer backbone.

Post-Polymerization Functionalization:

After polymerization, the resulting polymer, poly(1-(2-methoxyethoxy)butan-2-yl methacrylate), retains the ether linkages and the ester groups in its side chains, which can serve as sites for further chemical modification.

Ester Group Hydrolysis: The ester linkage in the polymer side chain can be hydrolyzed under acidic or basic conditions to regenerate the hydroxyl group. This process would yield a polymer with pendant hydroxyl groups, increasing its hydrophilicity and providing reactive sites for further functionalization, such as grafting other polymer chains or attaching bioactive molecules.

Side-Chain Modification: The presence of the ether and ester functionalities can be leveraged to create amphiphilic block copolymers. For example, a block of poly(1-(2-methoxyethoxy)butan-2-yl methacrylate) could be combined with a hydrophobic block, such as polystyrene, to create materials that self-assemble into micelles or other nanostructures in solution. mdpi.com

The functionalization of polymers derived from similar alkoxy alcohols has been explored for applications in drug delivery, smart coatings, and biocompatible materials. sci-hub.st The ability to precisely control the chemical composition and functionality of these polymers makes them highly versatile for creating advanced systems with tailored properties.

Table 3: Potential Functionalization Reactions and Their Effects

| Reaction | Reagents | Resulting Functional Group | Change in Polymer Property |

| Ester Hydrolysis | NaOH or HCl | Hydroxyl (-OH) | Increased hydrophilicity, reactive site for grafting |

| Transesterification | Different Alcohol, Acid/Base Catalyst | New Ester Group | Modified solubility and thermal properties |

| Aminolysis | Amine | Amide | Introduction of pH-responsive or interactive groups |

Computational and Theoretical Characterization of 1 2 Methoxyethoxy Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule, starting from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comarxiv.org It is particularly effective for determining the preferred three-dimensional arrangements (conformations) of a molecule and their corresponding energies. For a flexible molecule like 1-(2-Methoxyethoxy)butan-2-ol, which has multiple rotatable bonds, DFT can be used to perform a conformational search to identify the most stable structures, known as global and local minima on the potential energy surface.

The process involves optimizing the geometry of various initial structures and calculating their single-point energies. The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. mdpi.com By comparing the relative energies of the different optimized conformers, researchers can predict the most likely shapes the molecule will adopt. This information is crucial for understanding its reactivity and interactions with other molecules. For instance, the formation of intramolecular hydrogen bonds between the hydroxyl group and the ether oxygens can significantly stabilize certain conformations, a phenomenon that can be accurately modeled using DFT.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) |

| A (Global Minimum) | O-C-C-O: -65.4, C-C-O-H: 58.2 | 0.00 | 2.15 |

| B | O-C-C-O: 178.1, C-C-O-H: 60.1 | 1.85 | N/A |

| C | O-C-C-O: -68.9, C-C-O-H: 175.5 | 2.53 | N/A |

| D | O-C-C-O: 63.2, C-C-O-H: -59.7 | 0.98 | 2.21 |

Note: This table is illustrative and represents the type of data generated from DFT calculations.

Computational methods, especially DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies correspond to the vibrational modes of the molecule, such as O-H stretching, C-O stretching, and C-H bending, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be achieved by calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.

Table 2: Predicted Vibrational Frequencies for a Stable Conformer of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| 1 | 3550 | O-H Stretch (Hydrogen-bonded) |

| 2 | 2975 | C-H Stretch (Alkyl) |

| 3 | 2890 | C-H Stretch (Methoxy) |

| 4 | 1120 | C-O Stretch (Ether) |

| 5 | 1050 | C-O Stretch (Alcohol) |

Note: This table is a representative example of predicted spectroscopic data.

Molecular Simulations for Macroscopic Property Prediction

While quantum mechanics is excellent for describing individual molecules, molecular simulations are better suited for predicting the collective behavior of many molecules, which gives rise to the macroscopic properties of a substance.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. chalmers.se An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a detailed view of molecular interactions and dynamics. nih.govrsc.org

For this compound in a solvent (e.g., water), MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation and dynamics of hydrogen bonds between the compound's hydroxyl and ether groups and the solvent.

Aggregation Behavior: Whether molecules of this compound tend to cluster together (self-associate) in solution. nih.gov

Transport Properties: Dynamic properties such as the diffusion coefficient of the molecule in the solution can be calculated, which is important for understanding its behavior in various applications.

MD simulations require a force field, which is a set of parameters that defines the potential energy of the system. The choice of force field is critical for obtaining accurate results.

Table 3: Typical Setup Parameters for an MD Simulation of this compound in Water

| Parameter | Value / Description |

| Force Field | OPLS-AA or CHARMM |

| Water Model | TIP3P or SPC/E |

| System Size | ~500 solvent molecules per solute molecule |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: This table provides an example of typical simulation parameters.

The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a sophisticated equation of state used to predict the thermodynamic properties of complex fluids and their mixtures. uva.esacs.org It models molecules as chains of spherical segments that can have attractive (dispersion) and associative (e.g., hydrogen bonding) interactions.

PC-SAFT is particularly useful for predicting phase equilibria and mixing properties, such as density, excess enthalpy, and excess volume, for mixtures containing this compound. uva.esacs.org The model requires three pure-component parameters for non-associating molecules: the segment number (m), the segment diameter (σ), and the dispersion energy (ε/k). For an associating molecule like this compound, two additional parameters are needed: the association energy (εAB/k) and the association volume (κAB). These parameters can be fitted to experimental data (like vapor pressure and liquid density) or estimated using group contribution methods. Once parameterized, PC-SAFT can accurately predict the behavior of the compound in mixtures with other substances, such as alcohols or hydrocarbons. uva.esacs.org

Table 4: Representative PC-SAFT Pure-Component Parameters for Related Compounds

| Compound | Segment Number (m) | Segment Diameter σ (Å) | Dispersion Energy ε/k (K) |

| Butan-2-ol | 3.0954 | 3.5871 | 220.45 |

| 2-(2-Methoxyethoxy)ethanol (B87266) | 4.5321 | 3.7015 | 265.80 |

Source: Parameters are illustrative and based on data for similar compounds.

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arnih.gov The fundamental principle is that the structure of a molecule determines its properties, and this relationship can be quantified. nih.gov

Developing a QSPR model for this compound would involve several steps:

Data Collection: Gathering experimental data for a specific property (e.g., boiling point, viscosity, solvent miscibility) for a set of structurally related compounds.

Descriptor Calculation: Calculating a large number of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These can include constitutional, topological, geometric, and quantum-chemical descriptors. mdpi.com

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and reliable. nih.gov

A validated QSPR model could then be used to predict the properties of new or untested compounds, including other isomers or derivatives of this compound, saving time and resources compared to experimental measurements. conicet.gov.ar

Table 5: Example of Molecular Descriptors Used in QSPR Modeling

| Descriptor Type | Example Descriptors | Property Encoded |

| Constitutional | Molecular Weight, Number of O atoms | Molecular composition |

| Topological | Wiener Index, Kier Shape Indices | Atomic connectivity and branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies | Electronic properties |

Thermodynamic Modeling of Mixture Behavior

The thermodynamic behavior of mixtures containing 2-(2-Methoxyethoxy)ethanol, a structural isomer of this compound, has been a subject of detailed investigation to understand the molecular interactions and deviations from ideal behavior. This section focuses on the application of various thermodynamic models to characterize the excess properties of these mixtures, providing insights into their non-ideal mixing characteristics. Due to the lack of available data for this compound, the following discussion and data are based on studies conducted with its isomer, 2-(2-Methoxyethoxy)ethanol, in mixtures with butan-2-ol.

Application of Redlich-Kister, UNIQUAC, and NRTL Models for Excess Properties

The excess molar properties of binary mixtures, such as excess molar enthalpy (HE) and excess molar volume (VE), are crucial for understanding the nature and extent of intermolecular interactions. These properties are often correlated using empirical or semi-empirical models to facilitate their use in chemical process design and simulation. Among the most widely used models are the Redlich-Kister equation, the Universal Quasi-Chemical (UNIQUAC) model, and the Non-Random Two-Liquid (NRTL) model. acs.org

For the binary mixture of 2-(2-methoxyethoxy)ethanol and butan-2-ol, the excess molar enthalpies have been experimentally determined and correlated using these models at various temperatures. acs.org The Redlich-Kister equation, a polynomial expression, is often used to fit experimental data and provides a good representation of the composition dependence of excess properties. acs.orgresearchgate.net The UNIQUAC and NRTL models, which are based on the concept of local composition, are also employed to correlate excess enthalpy data. acs.org

In a study of the 2-(2-methoxyethoxy)ethanol (1) + butan-2-ol (2) mixture, the Redlich-Kister equation was found to be the most suitable for correlating the excess enthalpy data at 298.15 K. acs.org At a higher temperature of 313.15 K, the UNIQUAC model demonstrated a favorable agreement with the experimental data. acs.org The NRTL model also provided a good correlation for the excess enthalpy data at both temperatures. acs.org

The fitting of these models to experimental data allows for the determination of binary interaction parameters, which are essential for predicting the phase behavior of the mixtures. The quality of the fit is typically assessed by the root-mean-square deviation (rmsd) between the experimental and calculated values.

Table 1: Redlich-Kister, UNIQUAC, and NRTL model parameters for the excess molar enthalpy of 2-(2-Methoxyethoxy)ethanol (1) + Butan-2-ol (2) mixtures.

| Temperature (K) | Model | Parameters | Value | rmsd (J·mol⁻¹) |

| 298.15 | Redlich-Kister | A₀ | 4038.9 | 1.1 |

| A₁ | -270.2 | |||

| A₂ | 711.2 | |||

| UNIQUAC | Δu₁₂ | -140.7 | 4.0 | |

| Δu₂₁ | 511.5 | |||

| NRTL | Δg₁₂ | 2151.7 | 2.6 | |

| Δg₂₁ | 126.8 | |||

| α₁₂ | 0.46 | |||

| 313.15 | Redlich-Kister | A₀ | 3858.1 | 3.5 |

| A₁ | -239.1 | |||

| A₂ | 1007.8 | |||

| UNIQUAC | Δu₁₂ | -160.2 | 2.5 | |

| Δu₂₁ | 545.9 | |||

| NRTL | Δg₁₂ | 1858.7 | 3.0 | |

| Δg₂₁ | 345.5 | |||

| α₁₂ | 0.47 |

Data sourced from Lifi et al. (2023). acs.org

Analysis of Excess Molar Enthalpies and Volumes

The analysis of excess molar enthalpies (HE) and excess molar volumes (VE) provides valuable information about the interactions between the components of a mixture. Positive values of HE and VE generally indicate the prevalence of dispersive forces and the breaking of self-associated structures of the pure components upon mixing. Conversely, negative values suggest strong specific interactions, such as hydrogen bonding, between the different molecules in the mixture.

For the binary system of 2-(2-methoxyethoxy)ethanol and butan-2-ol, experimental studies have shown that the excess molar enthalpies are positive over the entire composition range at both 298.15 K and 313.15 K. acs.org This endothermic behavior suggests that the energy required to break the hydrogen bonds in the self-associated structures of both the alcohol and the ether is greater than the energy released upon the formation of new intermolecular interactions between the two different molecules. acs.org The maximum values of HE were observed to be 1009.7 J·mol⁻¹ at 298.15 K and 964.5 J·mol⁻¹ at 313.15 K. acs.org

Similarly, the excess molar volumes for this mixture are also positive, indicating an expansion in volume upon mixing. acs.org This can be attributed to the disruption of the ordered liquid structures of the pure components and the less efficient packing of the molecules in the mixture.

The temperature dependence of these excess properties also offers insights into the mixture's behavior. For the 2-(2-methoxyethoxy)ethanol and butan-2-ol system, the excess molar enthalpy was found to decrease with an increase in temperature. acs.org

Table 2: Experimental Excess Molar Enthalpy (HE) for 2-(2-Methoxyethoxy)ethanol (1) + Butan-2-ol (2) mixtures at different mole fractions (x₁).

| Temperature (K) | x₁ | HE (J·mol⁻¹) |

| 298.15 | 0.1012 | 471.2 |

| 0.2015 | 780.5 | |

| 0.3021 | 950.1 | |

| 0.4018 | 1009.7 | |

| 0.5023 | 990.3 | |

| 0.6015 | 915.6 | |

| 0.7011 | 780.2 | |

| 0.8019 | 580.4 | |

| 0.9013 | 315.7 | |

| 313.15 | 0.1012 | 450.1 |

| 0.2015 | 740.3 | |

| 0.3021 | 900.5 | |

| 0.4018 | 964.5 | |

| 0.5023 | 945.8 | |

| 0.6015 | 870.2 | |

| 0.7011 | 740.6 | |

| 0.8019 | 550.9 | |

| 0.9013 | 300.1 |

Data sourced from Lifi et al. (2023). acs.org

Advanced Analytical Techniques in the Study of 1 2 Methoxyethoxy Butan 2 Ol

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental for separating 1-(2-Methoxyethoxy)butan-2-ol from complex matrices and for its precise quantification. Gas and liquid chromatography are the principal methods employed for these purposes.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is exceptionally useful for determining the purity of a sample and for monitoring the progress of chemical reactions in which it is a reactant or product.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated based on their boiling points and interactions with a stationary phase within a capillary column. For glycol ethers, columns with cyanopropylphenyl-based stationary phases are often recommended due to their ability to resolve complex mixtures of isomers. A temperature program, starting at a low temperature and gradually increasing, facilitates the separation of components with different volatilities.

After separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is analyzed to create a mass spectrum, which serves as a molecular "fingerprint." The mass spectrum of this compound would be expected to show fragments resulting from the cleavage of its ether and alcohol functionalities. Glycol units are known to fragment readily, often yielding abundant ions at low m/z values.

For purity analysis, the total ion chromatogram (TIC) is examined for the presence of unexpected peaks, which would indicate impurities. The area of the main peak corresponding to this compound relative to the total peak area provides a quantitative measure of its purity. In reaction monitoring, the relative areas of peaks corresponding to reactants, intermediates, and products are tracked over time to determine reaction kinetics and endpoint.

Table 1: Typical GC-MS Parameters for Glycol Ether Analysis

| Parameter | Value/Description |

|---|---|

| Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow (e.g., 0.8 - 1.2 mL/min) |

| Injection Mode | Split/Splitless |

| Oven Program | Example: Start at 40°C, ramp at 8-10°C/min to 240°C |

| MS Ionization | Electron Impact (EI) at 70 eV |

| MS Scan Range | 20-250 amu |

Note: These are general parameters and would be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for the analysis of less volatile or thermally sensitive compounds. While this compound is amenable to GC analysis, HPLC offers alternative separation mechanisms that can be advantageous for certain sample matrices or for isolating isomers.

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like this compound, two primary modes could be employed:

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier). Polar analytes are retained longer on the column, and elution is controlled by adjusting the polarity of the mobile phase.

Reversed-Phase HPLC (RP-HPLC): This is the more common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). In RP-HPLC, polar compounds like this compound would elute relatively quickly.

A key challenge in the HPLC analysis of this compound is detection. Since it lacks a significant ultraviolet (UV) chromophore, a standard UV detector would offer poor sensitivity. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more appropriate for its quantification.

HPLC is particularly powerful for separating diastereomers, which can be challenging by other means. If this compound is synthesized in a way that produces stereoisomers, chiral HPLC could be employed to separate the enantiomers.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for determining the precise molecular structure of a compound. Techniques like NMR provide detailed information about the atomic connectivity and 3D arrangement, while IR and Raman spectroscopy identify the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide unambiguous data on the connectivity and chemical environment of atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the proximity of electronegative oxygen atoms.

The protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range. Therefore, the methoxy (B1213986) group protons (-OCH₃), the methylene (B1212753) protons of the ethoxy group (-OCH₂CH₂O-), and the methylene protons at the C1 position (-OCH₂CH(OH)-) are expected in this downfield region.

The proton on the carbon bearing the hydroxyl group (C2, -CH(OH)-) would also be shifted downfield.

The signals for the ethyl group protons (C3 and C4) would appear further upfield, in the typical alkane region (~0.9-1.7 ppm).

The hydroxyl proton (-OH) signal can appear over a wide range and is often broad; its position is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the unique carbon atoms. Carbons directly bonded to oxygen are significantly deshielded and appear downfield, typically in the 50-80 ppm range. Thus, the methoxy carbon, C1, C2, and the ether's internal methylene carbon are expected in this region, while C3 and C4 will be upfield.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used for conformational analysis by identifying protons that are close to each other in space, providing insights into the molecule's preferred 3D shape.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure: CH₃(a)OCH₂(b)CH₂(c)OCH₂(d)CH(OH)(e)CH₂(f)CH₃(g)) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| a: -OC H₃ | ~3.4 | ~59 |

| b: -OC H₂CH₂O- | ~3.5-3.7 | ~72 |

| c: -OCH₂C H₂O- | ~3.5-3.7 | ~70 |

| d: -OC H₂CH(OH)- | ~3.3-3.6 | ~75 |

| e: -CH₂C H(OH)- | ~3.7-4.0 | ~69 |

| f: -CH(OH)C H₂CH₃ | ~1.4-1.6 | ~30 |

| g: -CH₂C H₃ | ~0.9 | ~10 |

Note: These are predicted values based on analogous structures and may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by absorptions corresponding to its alcohol and ether groups.

O-H Stretch: A strong and characteristically broad absorption band would be observed in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and associated hydrogen bonding.

C-H Stretch: Strong, sharp peaks between 2850-3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the alkyl and methoxy parts of the molecule.

C-O Stretch: The spectrum would feature strong C-O stretching bands in the fingerprint region, between 1050-1150 cm⁻¹. These absorptions are characteristic of both the alcohol and the ether linkages.

Raman spectroscopy provides similar but complementary information. While the O-H stretch is typically weak in a Raman spectrum, the C-C backbone and C-H vibrations often produce strong, sharp signals, providing a clear fingerprint of the molecule's hydrocarbon skeleton.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 3000 | Strong |

| Ether/Alcohol (C-O) | Stretching | 1050 - 1150 | Strong |

| Alkane (C-H) | Bending | 1350 - 1470 | Medium |

Experimental Determination of Thermophysical Properties of Mixtures

Understanding the thermophysical properties—such as density (ρ), viscosity (η), and refractive index (n_D)—of mixtures containing this compound is crucial for its application in formulations. These properties are determined experimentally across various compositions and temperatures.

Density (ρ): The density of liquid mixtures is measured with high precision using a vibrating tube densitometer. This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the sample's density. Measurements are typically conducted under controlled temperatures.

Viscosity (η): Dynamic viscosity can be determined using various viscometers, with modern automated instruments like the Stabinger viscometer being common. This type of instrument measures viscosity based on the rotational speed of a tube filled with the sample that is suspended within a rotating magnetic field.

Refractive Index (n_D): The refractive index, a measure of how light propagates through the substance, is determined using a refractometer, such as a digital Abbe refractometer. This device measures the critical angle of refraction of light passing from a prism into the liquid sample.

These experimental values are essential for process design, quality control, and for developing thermodynamic models to predict the behavior of the mixtures. From these primary data points, other important properties can be calculated, such as excess molar volume (V^E) and viscosity deviations (Δη), which provide insight into the nature and strength of intermolecular interactions within the mixture.

Environmental Behavior and Biotransformation of 1 2 Methoxyethoxy Butan 2 Ol

Biotransformation Studies in Model Biological Systems

The biotransformation of glycol ethers is a critical determinant of their biological activity and potential toxicity.

In vitro studies using cellular and subcellular fractions, such as liver and skin cytosols, have been instrumental in elucidating the metabolic pathways of glycol ethers. researchgate.netnih.gov The primary enzymes involved in the metabolism of these compounds are cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govnih.gov

For 1-(2-methoxyethoxy)butan-2-ol, the metabolic process would likely be initiated by the oxidation of the secondary alcohol group to a ketone by ADH. This is then followed by further metabolism. The rate of metabolism can vary between different tissues. For instance, studies with 2-butoxyethanol (B58217) have shown that while liver cytosol metabolizes ethanol (B145695) preferentially, skin cytosol shows a preference for metabolizing glycol ethers. researchgate.net

The activity of these enzymes can be influenced by the presence of other substances. For example, pyrazole (B372694) is an inhibitor of ADH, and disulfiram (B1670777) inhibits ALDH, both of which can alter the metabolic profile of glycol ethers. nih.gov

The identification of metabolites from structurally similar compounds provides valuable insight into the likely metabolic fate of this compound.

Studies on bis(2-methoxyethyl) ether in rats have identified (2-methoxyethoxy)acetic acid as the principal urinary metabolite, along with methoxyacetic acid as a minor metabolite. nih.gov The metabolism of 2-butoxyethanol in rats leads to the formation of 2-butoxyacetic acid as the major metabolite, which is then excreted in the urine. inchem.orgepa.gov Other metabolites of 2-butoxyethanol include glucuronide and sulfate (B86663) conjugates of the parent compound. epa.gov

Based on these analogies, the biotransformation of this compound is expected to proceed through the following pathways:

Oxidation: The secondary alcohol group is likely oxidized to form 1-(2-methoxyethoxy)butan-2-one.

Ether Cleavage: The ether linkages may be cleaved, leading to the formation of smaller alcohols and acids. For example, cleavage of the ether bond could yield 2-methoxyethanol (B45455) and butan-2-ol, which would then be further metabolized.

Conjugation: The parent alcohol or its metabolites may undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted.

Table 2: Potential Metabolites of this compound Based on Analogous Compounds

| Metabolite Class | Potential Specific Metabolite | Analogous Compound Metabolite | Reference |

| Ketone | 1-(2-Methoxyethoxy)butan-2-one | N/A (Oxidation of secondary alcohol) | Inferred |

| Carboxylic Acid | (2-Methoxyethoxy)acetic acid | bis(2-methoxyethyl) ether | nih.gov |

| Carboxylic Acid | Butoxyacetic acid | 2-Butoxyethanol | inchem.orgepa.gov |

| Alcohol | 2-Methoxyethanol | Inferred from ether cleavage | Inferred |

| Alcohol | Butan-2-ol | Inferred from ether cleavage | Inferred |

| Conjugate | Glucuronide conjugate of this compound | 2-Butoxyethanol | epa.gov |

| Conjugate | Sulfate conjugate of this compound | 2-Butoxyethanol | epa.gov |

Environmental Monitoring and Persistence Studies (focused on chemical detection, not exposure or toxicity)

Analytical methods for the detection of glycol ethers in various matrices, including air, water, and biological samples, typically involve gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). who.intgov.bc.caresearchgate.netcdc.gov For workplace air monitoring, methods often involve drawing air through a sorbent tube, followed by solvent desorption and GC analysis. researchgate.netcdc.gov Biological monitoring, which can provide an integrated measure of exposure, often involves the analysis of metabolites, such as alkoxyacetic acids, in urine. who.int

Persistence studies on a range of ethylene (B1197577) glycol ethers indicate that they are not persistent in the environment. nih.gov Their susceptibility to biodegradation and atmospheric photo-oxidation suggests that this compound is also unlikely to persist in the environment. Its high water solubility would also limit its potential for bioaccumulation in organisms. alliancechemical.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyethoxy)butan-2-ol in laboratory settings?

- Methodology : The synthesis can involve nucleophilic substitution or etherification. For example, reacting 2-butan-2-ol with a methoxyethoxy group donor (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., KOH in ethanol). Alternatively, Williamson ether synthesis using sodium hydride as a base may optimize yield. Ensure anhydrous conditions to minimize hydrolysis .

- Key Considerations : Monitor reaction temperature (40–60°C) and use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group. Purification via fractional distillation or column chromatography is recommended .

Q. What physicochemical properties of this compound are critical for experimental design?

- Critical Properties :

- Boiling Point : Estimated ~194–211°C (analogous to similar ethers like 1-[2-(2-methoxyethoxy)ethoxy]butane) .

- Density : ~0.898–1.01 g/cm³ (dependent on purity and temperature) .

- Solubility : Miscible with polar solvents (e.g., ethanol, DMSO) due to ether and hydroxyl groups; limited in non-polar solvents .

- Experimental Impact : These properties guide solvent selection, reaction scaling, and purification methods.

Q. What safety precautions are necessary when handling this compound?

- GHS Classification : Likely Category 4 oral toxicity (H302) and skin/eye irritation (H315/H319) based on structural analogs .

- Protocols :

- Use PPE: Nitrile gloves, lab coat, and goggles.

- Ensure fume hood ventilation to avoid vapor inhalation.

- Store in sealed containers away from oxidizers .

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm ether linkage (δ ~3.3–3.7 ppm for methoxy and ether protons) and hydroxyl group (δ ~1.5–2.0 ppm) .

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .

- GC-MS : Molecular ion peak at m/z ~148 (C₇H₁₆O₃) with fragmentation patterns confirming the methoxyethoxy chain .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in substitution reactions?

- Mechanistic Insight : The tertiary hydroxyl group can undergo acid-catalyzed dehydration to form alkenes or participate in SN1/SN2 reactions. Steric hindrance from the branched chain may favor elimination over substitution. Compare reactivity with primary/secondary alcohols using kinetic studies .

- Experimental Design : Use H₂SO₄ or TsOH as catalysts and track product distribution via GC-MS .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

- Approach :

Reproducibility Tests : Replicate studies under controlled conditions (pH, temperature, solvent).

Isomeric Purity Analysis : Ensure no contamination by stereoisomers (e.g., via chiral HPLC).

Receptor Binding Assays : Use radioligand displacement to quantify affinity variations .

- Case Study : Discrepancies in enzyme inhibition may arise from differences in assay buffers or protein isoforms .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). The methoxyethoxy chain may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in optimizing the yield of this compound during scale-up?

- Key Issues :

- Side Reactions : Ether cleavage under acidic conditions; mitigate via pH control (neutral to slightly basic).

- Purification Losses : High boiling point complicates distillation; use wiped-film evaporators or preparative HPLC .

- Process Optimization :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.